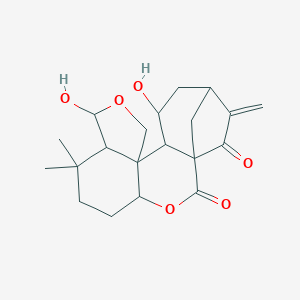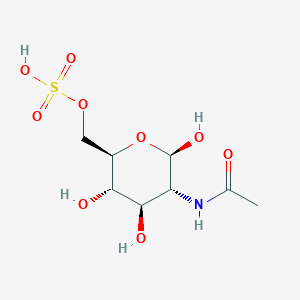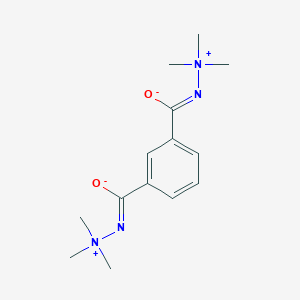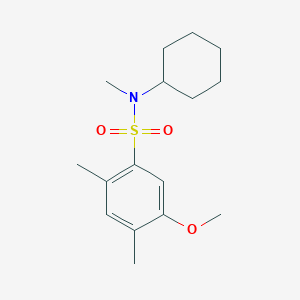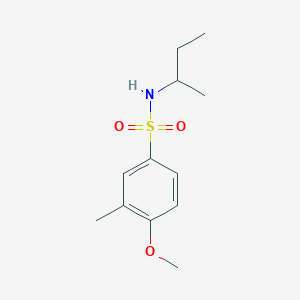
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BDBS" and is a sulfonamide derivative. It has been found to have interesting properties that make it useful for various scientific studies.
Mecanismo De Acción
The mechanism of action of BDBS involves the formation of a covalent bond between the sulfonamide group of BDBS and the amino group of the amino acid. This reaction results in the formation of a stable product that is resistant to hydrolysis.
Biochemical and Physiological Effects
BDBS has been found to have minimal biochemical and physiological effects on living organisms. This makes it an ideal reagent for various laboratory experiments as it does not interfere with the natural processes of the organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BDBS in laboratory experiments include its stability, selectivity, and sensitivity. BDBS reacts specifically with amino acids and does not react with other compounds present in the sample. This makes it a valuable tool for the determination of amino acids in complex biological samples. However, the limitations of using BDBS include its toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the use of BDBS in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer. BDBS has been found to have anticancer properties and could potentially be used as a starting point for the development of new drugs. Another future direction is in the development of new analytical techniques for the detection of amino acids in biological samples. BDBS could potentially be used as a reagent in combination with new analytical techniques to improve the accuracy and sensitivity of amino acid detection.
Métodos De Síntesis
The synthesis of BDBS involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with diethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BDBS.
Aplicaciones Científicas De Investigación
BDBS has been found to have various applications in scientific research. One of the most common uses of BDBS is as a reagent for the determination of amino acids in biological samples. BDBS reacts with amino acids to form a stable product that can be easily detected using analytical techniques such as high-performance liquid chromatography (HPLC).
Propiedades
Nombre del producto |
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18BrNO2S |
Peso molecular |
320.25 g/mol |
Nombre IUPAC |
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-10(4)9(3)7-11(12)13/h7-8H,5-6H2,1-4H3 |
Clave InChI |
RLGVOICAFZVPRF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
